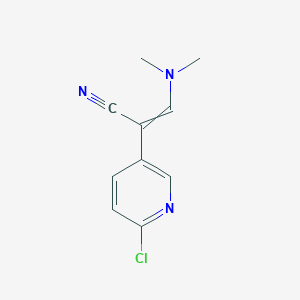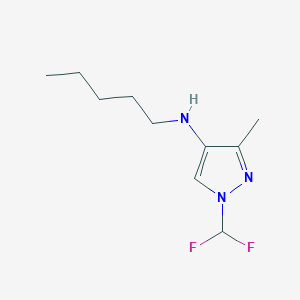-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739037.png)
[(4-fluorophenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by the presence of a fluorophenyl group and a trifluoroethyl-substituted pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the trifluoroethyl group. The final step involves the coupling of the fluorophenylmethyl group to the pyrazole derivative under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Glycopyrrolate related compound C
Uniqueness
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its specific structural features, such as the presence of both fluorophenyl and trifluoroethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13F4N3 |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C13H13F4N3/c14-12-3-1-10(2-4-12)5-18-6-11-7-19-20(8-11)9-13(15,16)17/h1-4,7-8,18H,5-6,9H2 |
InChI Key |
PFZCUYTZKHXNIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CN(N=C2)CC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738954.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738961.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738962.png)
![3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738977.png)
![2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738979.png)
![N-[(4-ethoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11738984.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738993.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739005.png)
![N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739014.png)


![3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11739042.png)
![3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11739044.png)
